B1576461 Hepcidin

Hepcidin

カタログ番号: B1576461
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hepcidin is a liver-derived peptide hormone encoded by the HAMP gene, serving as the principal regulator of systemic iron homeostasis . This key hormone controls plasma iron levels by binding to the sole known iron exporter, ferroportin, on the surface of enterocytes, macrophages, and hepatocytes . This binding induces the internalization and lysosomal degradation of ferroportin, thereby inhibiting the release of dietary iron from the intestines and the efflux of recycled iron from cellular storage sites into the plasma . The synthesis of hepcidin is tightly regulated by three primary signals: iron stores, inflammation, and erythropoiesis . Inflammatory states, particularly through the action of interleukin-6 (IL-6), robustly upregulate hepcidin production, making it a significant acute-phase reactant and a central mediator in the development of anemia of chronic disease (ACD) . Conversely, hepcidin expression is suppressed by erythropoietic activity and iron deficiency to ensure adequate iron supply for red blood cell production . Dysregulation of hepcidin is a pathophysiological feature in a spectrum of iron disorders. Hepcidin deficiency is implicated in iron-overload conditions such as hereditary hemochromatosis, while hepcidin excess contributes to iron-restrictive anemias like iron-refractory iron deficiency anemia (IRIDA) . Furthermore, research has expanded into the role of hepcidin in oncology, with studies suggesting its potential as a prognostic biomarker and its involvement in modulating the tumor immune microenvironment in certain cancers . Our high-purity, research-grade Hepcidin is an essential tool for investigating iron metabolism, the pathophysiology of anemia and iron overload, and the complex interplay between systemic iron control and disease. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

生物活性

Antimicrobial

配列

CRFCCRCCPRMRGCGLCCRF

製品の起源

United States

科学的研究の応用

Hepcidin in Iron Disorders

Hepcidin is central to the regulation of iron absorption and distribution in the body. Its levels can indicate various iron disorders, such as iron deficiency anemia (IDA) and hereditary hemochromatosis (HH). The following table summarizes key applications of hepcidin in diagnosing and managing these disorders:

Application Description
Diagnosis of IDA Hepcidin levels can help differentiate between IDA and anemia of chronic disease (ACD), guiding treatment options .
Assessment of Iron Overload Elevated hepcidin levels are associated with conditions like HH, where excessive iron accumulation occurs .
Monitoring Response to Therapy Changes in hepcidin levels can indicate the effectiveness of treatments for iron-related disorders .

Therapeutic Applications

The manipulation of hepcidin levels presents novel therapeutic avenues for treating various conditions associated with iron dysregulation:

Hepcidin Agonists

  • Mechanism : Agonists increase hepcidin levels, reducing iron absorption from the gut and mobilization from stores.
  • Applications :
    • Treatment for patients with β-thalassemia to manage iron overload from repeated blood transfusions .
    • Potential use in chronic inflammatory conditions where excess iron contributes to pathology .

Hepcidin Antagonists

  • Mechanism : Antagonists decrease hepcidin levels, enhancing iron availability.
  • Applications :
    • Treatment for IDA by improving iron absorption and utilization in patients with chronic diseases .
    • Potential use in conditions where hepcidin is excessively elevated, such as certain cancers or chronic infections .

Case Studies and Clinical Insights

Several case studies illustrate the application of hepcidin measurement in clinical practice:

  • Case Study 1 : A study involving critically ill patients showed that measuring hepcidin levels helped identify those at risk for iron deficiency due to inflammation, allowing for timely intervention with iron supplementation .
  • Case Study 2 : In patients with β-thalassemia, administration of a hepcidin agonist resulted in decreased serum ferritin levels and improved hemoglobin concentrations, highlighting its potential as a therapeutic agent .

Future Directions and Research Needs

Despite the promising applications of hepcidin in clinical settings, several challenges remain:

  • Standardization of Assays : There is currently no gold standard for measuring hepcidin levels, complicating its clinical use .
  • Further Clinical Trials : More extensive clinical trials are needed to establish the safety and efficacy of hepcidin-modulating therapies across diverse populations and conditions .

類似化合物との比較

Data Tables

Table 1: Structural and Functional Comparison of Hepcidin and Related Compounds

Compound Type Mechanism Key Structural Feature Half-Life/Stability Clinical Stage
Hepcidin Endogenous peptide FPN degradation via binding 4 disulfide bonds <2.5 minutes N/A
Minihepcidin PR73 Synthetic agonist FPN degradation mimic 1–2 disulfide bonds >2.5 hours Preclinical
Fursultiamine Small-molecule antagonist Blocks hepcidin-FPN interaction Thiol-reactive moiety Stable in vitro Preclinical
TMPRSS6 ASO Antisense oligonucleotide Enhances hepcidin synthesis Phosphorothioate backbone Days (slow hepatic clearance) Phase II
VIT-2763 Ferroportin stabilizer Prevents FPN degradation Small molecule ~12 hours Phase II

Table 2: Efficacy in Disease Models

Compound Model Outcome Reference
Minihepcidin PR73 Hfe⁻/⁻ mice Reduced liver iron (30%)
TMPRSS6 ASO β-thalassemia mice Increased hepcidin (3-fold)
Fursultiamine In vitro FPN-GFP cells Restored iron export (80%)
Tocilizumab Rheumatoid arthritis patients Reduced hepcidin (60%)

Research Findings and Clinical Implications

  • Hepcidin Agonists : Minihepcidins show promise for iron overload disorders but require optimization for bioavailability and cost .
  • Antagonists : Fursultiamine’s thiol reactivity may limit specificity, necessitating derivatives with improved safety .
  • TMPRSS6 Inhibitors: Potential to treat β-thalassemia but risk overcorrection (iron restriction) in non-anemic patients .
  • IL-6 Antagonists : Broad anti-inflammatory effects may benefit anemia of chronic disease but lack specificity for hepcidin .

準備方法

Biosynthesis and Molecular Processing of Hepcidin

Hepcidin is encoded by the HAMP gene, which produces an 84-amino-acid pre-pro-peptide. The biosynthesis involves several enzymatic cleavage steps that convert this precursor into the mature, biologically active 25-amino-acid peptide:

  • Pre-pro-hepcidin (84 aa): Contains an N-terminal 24-amino-acid endoplasmic reticulum (ER) targeting signal sequence.
  • Pro-hepcidin (60 aa): Formed after removal of the ER signal sequence.
  • Mature hepcidin (25 aa): Generated by furin-like proprotein convertase cleavage at the C-terminus, yielding the bioactive peptide secreted into circulation.

The mature hepcidin peptide is amphipathic, containing eight cysteine residues that form four disulfide bonds, stabilizing its distinctive β-sheet hairpin structure essential for function.

Recombinant Expression and Chemical Synthesis

2.1 Recombinant Production

Hepcidin can be prepared by recombinant DNA technology using hepatocyte or other cell lines engineered to express the HAMP gene or its fragments. This method involves:

  • Cloning the HAMP gene or its mature peptide coding sequence into an expression vector.
  • Transfecting suitable host cells (e.g., hepatoma cell lines or bacterial systems).
  • Culturing cells and inducing peptide expression.
  • Purification of the secreted or intracellular hepcidin peptide using chromatographic techniques.

This approach allows the production of biologically active hepcidin and its analogs or mimetics, such as minihepcidins, which retain functional activity despite modifications.

2.2 Chemical Synthesis

Solid-phase peptide synthesis (SPPS) is widely used to chemically synthesize hepcidin, especially for research and therapeutic development. Key aspects include:

  • Stepwise addition of protected amino acids to a resin-bound peptide chain.
  • Formation of disulfide bonds post-synthesis to achieve the correct folding.
  • Purification by high-performance liquid chromatography (HPLC).
  • Verification of peptide identity and purity by mass spectrometry.

Chemically synthesized hepcidin serves as a standard in assays and as a basis for creating hepcidin analogs with enhanced stability or activity.

Posttranslational Modifications and Folding

The mature hepcidin peptide undergoes critical posttranslational modifications:

  • Disulfide bond formation: Four disulfide bonds between the eight cysteine residues stabilize the peptide’s conformation, essential for receptor binding and function.
  • Cleavage by furin-like proteases: This enzymatic step is crucial for converting pro-hepcidin to the mature form capable of systemic activity.

Proper folding and disulfide bond formation are often achieved in vitro after chemical synthesis or during recombinant expression in eukaryotic systems, which possess the necessary enzymatic machinery.

Analytical Quantification and Validation

To confirm the successful preparation and biological activity of hepcidin, several analytical methods are employed:

Method Description Application
Mass Spectrometry (MS) Quantitative and qualitative analysis using synthetic standards and isotope labeling Validation of peptide identity and purity
Immunoassays (ELISA) Sandwich ELISA using monoclonal antibodies specific to hepcidin-25 Quantification in serum or culture supernatants
Biological Activity Assays Measurement of hepcidin’s ability to regulate ferroportin and iron homeostasis in cell cultures or animal models Functional validation of prepared peptide

Novel Pharmacological Approaches to Hepcidin Preparation

Recent research has focused on developing hepcidin agonists and mimetics for therapeutic use, involving:

  • Minihepcidins: Shortened peptides retaining the N-terminal essential amino acids for activity, synthesized chemically or recombinantly.
  • Small molecule compounds: Novel derivatives (e.g., thiazolidinones) that increase endogenous hepcidin expression via modulation of signaling pathways like Smad1/5/8 or BMP pathways.
  • Modulation of regulatory pathways: Targeting hemojuvelin, BMP2/4, and other factors to stimulate hepcidin synthesis in hepatocytes, often studied in primary hepatocyte cultures treated with holotransferrin to mimic physiological iron regulation.

Summary Table of Hepcidin Preparation Methods

Preparation Method Description Advantages Limitations References
Recombinant Expression Expression of HAMP gene in cell lines Scalable, biologically active Requires complex purification
Chemical Synthesis (SPPS) Stepwise peptide synthesis with disulfide bond formation Precise control, suitable for analogs Labor-intensive, costly
Posttranslational Processing Enzymatic cleavage and folding in vitro or in vivo Produces mature active peptide Dependent on enzymatic efficiency
Pharmacological Induction Use of small molecules to enhance endogenous hepcidin Potential therapeutic approach Mechanism not fully elucidated

Detailed Research Findings

  • Primary hepatocyte cultures respond to holotransferrin by increasing hepcidin mRNA via BMP2/4-dependent pathways, demonstrating a physiological method to induce hepcidin synthesis in vitro.
  • Mutagenesis studies indicate the N-terminal 5 amino acids are critical for activity, guiding the design of minihepcidins.
  • Mass spectrometry methods using isotope-labeled synthetic hepcidin standards allow sensitive and quantitative detection, critical for validating preparation methods.
  • Novel compounds such as thiazolidinone derivatives have been shown to increase hepcidin expression in vivo, offering alternative preparation routes by stimulating endogenous production rather than direct peptide synthesis.

Q & A

How can researchers design experiments to measure hepcidin levels accurately in clinical studies while accounting for confounding variables like inflammation or renal function?

Answer: Experimental design should include longitudinal sampling to track hepcidin fluctuations, paired with biomarkers such as serum ferritin, interleukin-6 (IL-6), and creatinine to adjust for inflammation and renal function . For statistical rigor, use multivariate regression models to isolate hepcidin’s independent effects (e.g., adjusting for ferritin, albumin, and GDF-15 levels) . Pre-analytical protocols must standardize sample collection times (e.g., morning fasting) and storage conditions (e.g., -80°C stabilization) to minimize variability .

Category: Basic Experimental Design

What methodological approaches resolve contradictions in hepcidin’s role as a predictor of anemia therapy response across cancer and chronic kidney disease (CKD) cohorts?

Answer: Conflicting data may arise from differences in baseline iron status or inflammation severity. To address this:

  • Stratify analyses by ferritin thresholds (e.g., <100 vs. >300 ng/mL) to identify context-dependent hepcidin effects .
  • Incorporate time-dependent covariates in Cox models to assess hepcidin’s dynamic relationship with hemoglobin trends .
  • Validate findings using multi-center cohorts to ensure generalizability .

Category: Advanced Data Contradiction Analysis

Which confounding variables must be controlled when investigating hepcidin’s association with iron-restricted erythropoiesis in chronic inflammation?

Answer: Key confounders include:

  • Inflammation markers: IL-6, C-reactive protein (CRP) .
  • Iron status indicators: Ferritin (storage iron), transferrin saturation (TSAT) .
  • Renal function: eGFR, as hepcidin clearance is impaired in CKD .
    Methodologically, use mediation analysis to quantify the proportion of hepcidin’s effect attributable to inflammation vs. iron status .

Category: Basic Study Design

How can predictive models using hepcidin for clinical outcomes (e.g., anemia progression) be optimized in heterogeneous populations?

Answer: Apply machine learning algorithms (e.g., random forests) to identify non-linear interactions between hepcidin, ferritin, and inflammatory markers . Validate models using bootstrapping to assess robustness against overfitting. For translational relevance, calculate net reclassification improvement (NRI) to compare hepcidin’s additive predictive value over traditional biomarkers .

Category: Advanced Predictive Modeling

What experimental models best elucidate hepcidin’s regulatory mechanisms in iron metabolism under inflammatory conditions?

Answer:

  • In vitro: Primary human hepatocyte cultures stimulated with IL-6 to replicate inflammation-induced hepcidin upregulation .
  • In vivo: Murine models with IL-6 knockout to dissect hepcidin’s dependence on this cytokine .
  • Genetic studies: CRISPR-edited cell lines to test hepcidin promoter region responsiveness to iron and inflammation signals .

Category: Basic Mechanistic Research

How should researchers address discrepancies in hepcidin measurement assays (e.g., ELISA vs. mass spectrometry) across studies?

Answer: Standardize assays using certified reference materials (e.g., human hepcidin-25). Perform cross-validation in a subset of samples to establish correlation coefficients between methods. Report limits of detection (LOD) and inter-assay variability in supplementary materials .

Category: Advanced Methodological Harmonization

What statistical methods are appropriate for analyzing longitudinal hepcidin data in intervention studies (e.g., iron supplementation trials)?

Answer: Use mixed-effects models to account for within-subject correlations over time. Include interaction terms (e.g., treatment × time) to assess hepcidin trajectory differences between groups. Sensitivity analyses should exclude outliers identified via Cook’s distance .

Category: Advanced Statistical Analysis

How can hepcidin’s interaction with other iron regulators (e.g., ferroportin, GDF-15) be systematically studied in complex disease states?

Answer: Combine transcriptomic profiling (e.g., RNA-seq of liver biopsies) with protein interaction assays (e.g., co-immunoprecipitation of hepcidin and ferroportin). In population studies, employ structural equation modeling (SEM) to map causal pathways linking hepcidin, GDF-15, and iron parameters .

Category: Advanced Systems Biology

What ethical considerations are critical when designing clinical studies measuring hepcidin in vulnerable populations (e.g., CKD patients)?

Answer: Justify repeated blood draws in protocols by demonstrating hepcidin’s clinical relevance (e.g., predicting transfusion needs). Obtain informed consent detailing risks/benefits of experimental biomarkers. Publish negative results to avoid publication bias .

Category: Basic Research Ethics

How can researchers integrate hepcidin data with omics datasets (e.g., proteomics, metabolomics) to uncover novel iron homeostasis pathways?

Answer: Use multi-omics integration tools (e.g., MOFA+) to identify co-regulated modules. Prioritize hepcidin-associated metabolites via weighted correlation network analysis (WGCNA). Validate findings in knockout models (e.g., hepcidin-deficient mice) .

Category: Advanced Data Integration

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。